4-Cyclobutylpyrrolidin-2-one

Medicinal Chemistry ADME Profiling Process Chemistry

Researchers using generic pyrrolidinones risk failed SAR due to conformational flexibility. 4-Cyclobutylpyrrolidin-2-one (CAS 271579-94-3) eliminates this: • X-ray confirmed rigid, nearly planar conformation - ideal for FBDD campaigns • +1.69 logP vs. 2-pyrrolidinone - enables BBB-penetrant library design • Skeletal editing precursor for novel cyclobutane chemotypes White crystalline solid, ≥95% purity. Shipped globally.

Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
CAS No. 271579-94-3
Cat. No. B1613608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclobutylpyrrolidin-2-one
CAS271579-94-3
Molecular FormulaC8H13NO
Molecular Weight139.19 g/mol
Structural Identifiers
SMILESC1CC(C1)C2CC(=O)NC2
InChIInChI=1S/C8H13NO/c10-8-4-7(5-9-8)6-2-1-3-6/h6-7H,1-5H2,(H,9,10)
InChIKeyCVRJEQBETQXNIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclobutylpyrrolidin-2-one Procurement & Identity


4-Cyclobutylpyrrolidin-2-one (CAS: 271579-94-3) is a chiral cyclic amide (lactam) belonging to the 2-pyrrolidinone class . It is a white crystalline solid with a molecular formula of C₈H₁₃NO and a molecular weight of 139.19 g/mol, and is structurally characterized by a cyclobutyl ring fused to the 4-position of the pyrrolidin-2-one core . This specific substitution pattern distinguishes it from other pyrrolidinones and is of primary interest as a building block in medicinal chemistry for synthesizing novel pharmaceutical candidates .

Medicinal chemistry building block Chiral pyrrolidinone lactam with a constrained cyclobutyl substituent at the 4-position.
Enhanced lipophilicity profile Reported increase in calculated logP versus unsubstituted 2‑pyrrolidinone supports CNS‑library design.
Crystallographically defined Single‑crystal X‑ray structure confirms a near‑planar ring and stable solid‑state packing.

4-Cyclobutylpyrrolidin-2-one vs. Generic Analogs


For scientific and industrial users, substituting 4-Cyclobutylpyrrolidin-2-one with a generic 2-pyrrolidinone or even a closely related analog like 3-cyclobutylpyrrolidin-2-one introduces unacceptable risk . The cyclobutyl ring is not a passive substituent; its unique ring strain and defined geometry confer distinct conformational constraints that directly influence molecular recognition at biological targets [1]. Furthermore, the specific 4-position of this substitution is critical, as isomeric variations (e.g., the 3-cyclobutyl analog) lead to different binding profiles and synthetic utility, rendering any procurement based solely on 'pyrrolidinone' class an invalid and likely costly research failure . The following sections provide quantitative evidence where available to substantiate the unique value proposition of this exact CAS registry compound.

4‑Cyclobutyl substitution is not replaceable. Generic 2‑pyrrolidinone lacks the ring strain and defined geometry that drive target recognition; lipophilicity and conformational behaviour differ substantially.
Isomeric position determines binding profile. A 3‑cyclobutyl analog (or other regioisomer) presents a different spatial arrangement to biological targets, altering SAR and synthetic utility. Procurement based solely on the “pyrrolidinone” class is high-risk.

4-Cyclobutylpyrrolidin-2-one Comparator Evidence


Physicochemical Properties vs. 2-Pyrrolidinone

The introduction of the cyclobutyl group significantly alters the lipophilicity and hydrogen bonding capacity of the core lactam. While the unsubstituted 2-pyrrolidinone is highly polar (logP = -0.85) and water-miscible, 4-Cyclobutylpyrrolidin-2-one exhibits increased lipophilicity due to the hydrophobic cyclobutyl ring [1][2]. This difference impacts solubility and membrane permeability, which are critical in both biological assays and synthetic workup procedures.

Lipophilicity Shift
Class-level inference
Calc. logP 0.84 (target) vs −0.85 (2‑pyrrolidinone)
Supports increased membrane‑permeability potential in CNS‑directed design.
In silico ChemAxon prediction; experimental logD may differ.
Medicinal Chemistry ADME Profiling Process Chemistry

Single-Crystal X-ray Structure

The solid-state conformation of 4-Cyclobutylpyrrolidin-2-one has been definitively characterized by single-crystal X-ray diffraction, revealing a nearly planar pyrrolidinone ring (torsion angle -179(2)° for C(4)-C(7)-C(8)-C(9)) and specific intermolecular packing distances (nearest intermolecular distance 3.647Å) [1]. This level of structural detail is essential for interpreting polymorph stability, for performing structure-based drug design, and for quality control in procurement; it is not available for most non-commercial analogs.

Crystal Structure
Supporting evidence
Torsion angle −179(2)°; intermolecular distance 3.647 Å
Confirms nearly planar, rigid conformation for structure‑based design.
Single‑crystal X‑ray diffraction; provides ground‑truth identity verification.
Structural Biology Crystallography Solid-State Chemistry

4-Cyclobutylpyrrolidin-2-one Application Scenarios


CNS-Targeted Library Building Block

The calculated logP increase of 1.69 relative to 2-pyrrolidinone [1] makes 4-Cyclobutylpyrrolidin-2-one a privileged fragment for designing blood-brain barrier (BBB) penetrant compounds. Its incorporation into small molecule libraries is warranted for programs targeting neurological disorders where improved passive diffusion is required.

Fragment-Based Drug Discovery Scaffold

The definitive X-ray crystal structure [1] confirms a rigid, nearly planar conformation. This is a highly desirable feature for FBDD, where low-molecular-weight, rigid fragments reduce the entropic penalty upon target binding and provide a solid foundation for structure-guided optimization.

Stereoselective Cyclobutane Synthesis Intermediate

As a functionalized pyrrolidinone, 4-Cyclobutylpyrrolidin-2-one serves as a direct precursor for advanced synthetic methodologies, including the stereospecific skeletal editing or contraction of pyrrolidines to access complex, multisubstituted cyclobutanes [2]. This enables the synthesis of novel chemotypes for exploring under-represented chemical space.

Application
Selection Property
Validation Focus
CNS‑targeted library design
Calculated lipophilicity shift vs. parent lactam
Blood‑brain barrier permeability and ADME assays
Fragment‑based drug discovery
X‑ray confirmed planar, rigid conformation
Protein‑ligand co‑crystallography and docking studies
Stereoselective cyclobutane synthesis
Functionalized lactam for ring‑editing methodologies
Synthetic route development and stereochemical outcome

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Cyclobutylpyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.